molecular formula C11H10BrN3O B8169378 2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine

2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine

Cat. No.: B8169378
M. Wt: 280.12 g/mol
InChI Key: IWZUQUURKWFPAF-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine is a heterocyclic organic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine can be achieved through several methods. One common approach involves the bromination of 2-Amino-5-(4-methoxyphenyl)pyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino and methoxy groups can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Compounds with oxidized amino or methoxy groups.

    Reduction Products: Compounds with reduced amino or methoxy groups.

    Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Materials Science: It is employed in the development of organic semiconductors and other advanced materials.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-methylpyrazine
  • 2-Amino-3-bromo-5-fluoropyrazine
  • 2-Amino-3-bromo-5-chloropyrazine

Uniqueness

2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-16-8-4-2-7(3-5-8)9-6-14-11(13)10(12)15-9/h2-6H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZUQUURKWFPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-(4-mcthoxyphenyl)pyrazinc 16a (0.35 g, 1.7 mmol) and pyridine (0.20 mL, 2.6 mmol) in chloroform (20 mL), bromine (Br2) (0.13 mL, 2.6 mmol) was added dropwise in chloroform (3 mL) at −10° C. After 6 h stirring at room temperature, the reaction mixture was washed with water, the organic layer dried over Na2SO4, filtered and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography using dichloromethane-EtOAc (90:10 v/v) as eluent, to obtain 0.33 g of 17a as an brown solid (mp 166-170° C., 70% yield). 1H-NMR (CDCl3): 3.83 (s, 3H), 5.04 (br s, 2H), 6.92-6.96 (m, 2H), 7.76-7.80 (m, 2H), 8.31 (s, 1H). GC-MS (EI): m/z 279,281 (M1, 100).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
70%

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